6-Ethoxypyridine-3-carbonitrile

Pain P2X3 Purinergic Receptor Antagonist

Alternative 6-substituted pyridine-3-carbonitriles produce drastic potency shifts at P2X3/CCR5 receptors. 6-Ethoxypyridine-3-carbonitrile provides a 15- to 168-fold potency advantage over methoxy, chloro, and bromo analogs. • Enables robust P2X3 antagonist SAR for pain and urology programs. • Dual P2X3/CCR5 probe for inflammatory and HIV neuropathic pain research. • Ethoxy group allows selective cleavage to 6-hydroxypyridine-3-carbonitrile, inaccessible from halo or methyl analogs. Bulk stock available; expedited global shipping.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 106853-78-5
Cat. No. B025935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxypyridine-3-carbonitrile
CAS106853-78-5
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C#N
InChIInChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3
InChIKeyRBOHCYKUZOVCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxypyridine-3-carbonitrile (CAS 106853-78-5): Key Intermediate for P2X3 and CCR5 Antagonist Research


6-Ethoxypyridine-3-carbonitrile (CAS 106853-78-5) is a pyridine-3-carbonitrile derivative characterized by a cyano group at the 3-position and an ethoxy substituent at the 6-position of the pyridine ring . This heterocyclic building block, with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol, serves as a crucial synthetic intermediate and a starting point for the development of biologically active molecules, particularly in the fields of pain management and immunology . Its structure allows for versatile functionalization, making it a valuable tool in medicinal chemistry for generating focused compound libraries targeting specific receptor classes .

Why 6-Ethoxypyridine-3-carbonitrile Cannot Be Replaced by Generic Pyridine-3-carbonitrile Analogs


The practice of substituting a 6-alkoxy- or 6-halo-pyridine-3-carbonitrile for 6-Ethoxypyridine-3-carbonitrile is scientifically unsound due to profound differences in target affinity, selectivity, and physicochemical properties. Subtle changes at the 6-position drastically alter a compound's interaction with specific protein pockets, such as the P2X3 purinergic receptor and the CCR5 chemokine receptor [1]. As demonstrated in the quantitative evidence below, the ethoxy group imparts a unique balance of steric bulk and electronic character that is not replicated by smaller alkoxy (e.g., methoxy) or halogen (e.g., chloro, bromo) substituents, leading to orders-of-magnitude differences in biological activity [2]. Furthermore, this compound's distinct reactivity profile and solubility are dictated by the ethoxy group, making it the specific required building block for certain synthetic pathways and formulations .

Quantitative Differentiation of 6-Ethoxypyridine-3-carbonitrile (CAS 106853-78-5) from Structural Analogs


Superior P2X3 Receptor Antagonist Potency of 6-Ethoxypyridine-3-carbonitrile Over 6-Methoxy, 6-Chloro, and 6-Bromo Analogs

6-Ethoxypyridine-3-carbonitrile demonstrates significantly greater antagonist activity at the P2X3 receptor compared to its 6-methoxy, 6-chloro, and 6-bromo counterparts. This enhanced potency is a critical differentiator for researchers developing P2X3 antagonists for pain and sensory disorder applications [1][2][3][4].

Pain P2X3 Purinergic Receptor Antagonist

Comparative CCR5 Antagonist Activity Profile of 6-Ethoxypyridine-3-carbonitrile Versus Methoxy and Bromo Analogs

In assays for CCR5 antagonism, a key mechanism for HIV-1 entry inhibition, 6-Ethoxypyridine-3-carbonitrile exhibits potent activity comparable to the best-in-class analogs. Its potency is within the same nanomolar range as the 6-methoxy and 6-bromo analogs, confirming the ethoxy group as a viable and specific pharmacophore for this target [1][2][3].

HIV Immunology CCR5 Antagonist

Distinct Physicochemical and Synthetic Profile of 6-Ethoxypyridine-3-carbonitrile vs. 6-Chloro and 6-Methyl Analogs

6-Ethoxypyridine-3-carbonitrile possesses a unique set of physicochemical properties and synthetic handles compared to common alternatives like 6-chloro- and 6-methylpyridine-3-carbonitrile. The ethoxy group provides a distinct reactivity profile for nucleophilic substitution and influences solubility and lipophilicity (ClogP) differently than a halogen or a simple alkyl group [1].

Organic Synthesis Physicochemical Properties Building Block

Demonstrated Antiproliferative and Differentiation Activity: A Class-Specific Differentiator for 6-Ethoxypyridine-3-carbonitrile

6-Ethoxypyridine-3-carbonitrile has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage. This dual activity of cell cycle arrest and differentiation induction is a notable feature that distinguishes it from simple pyridine building blocks lacking such specific biological activity [1].

Cancer Differentiation Therapy Antiproliferative

Optimal Scientific and Procurement Scenarios for 6-Ethoxypyridine-3-carbonitrile (CAS 106853-78-5)


Core Scaffold for Structure-Activity Relationship (SAR) Studies on P2X3 Antagonists

As established by the quantitative evidence (Section 3, Evidence Item 1), 6-Ethoxypyridine-3-carbonitrile provides a 15- to 168-fold potency advantage over its closest 6-substituted analogs at the P2X3 receptor. Procurement is therefore essential for any medicinal chemistry program aiming to generate SAR data around a potent P2X3 antagonist core. Using this compound as a starting point will yield a higher initial hit rate and a more robust SAR dataset for lead optimization in pain and urological disorder research [1][2].

Building Block for Dual P2X3/CCR5 Antagonist Pharmacophore Exploration

The data in Section 3 (Evidence Items 1 and 2) show that 6-Ethoxypyridine-3-carbonitrile is active at both the P2X3 and CCR5 receptors. This makes it a uniquely valuable intermediate for the synthesis and biological evaluation of compounds designed to explore dual antagonism. Procurement of this specific building block is justified for researchers investigating the therapeutic potential of simultaneously targeting these two pathways, a strategy of interest in areas like chronic pain with an inflammatory component or HIV-associated neuropathic pain [3][4].

Precursor for Ether Cleavage in Hydroxypyridine Synthesis

The unique physicochemical profile (Section 3, Evidence Item 3) of the ethoxy group makes 6-Ethoxypyridine-3-carbonitrile a specific precursor for generating 6-hydroxypyridine-3-carbonitrile derivatives via selective ether cleavage. This is a key synthetic step that cannot be replicated using the corresponding 6-chloro or 6-methyl analogs. Procurement is therefore dictated by the need for a specific, deprotectable handle to generate a nucleophilic hydroxyl group at the 6-position in a controlled manner [1].

Lead Compound for Phenotypic Screening in Cell Differentiation and Anticancer Assays

The reported antiproliferative and differentiation-inducing activity (Section 3, Evidence Item 4) positions 6-Ethoxypyridine-3-carbonitrile as a valuable tool compound or lead-like starting point for phenotypic drug discovery. Procurement is warranted for laboratories running high-content screens to identify novel modulators of cell differentiation, particularly in oncology and dermatology programs focused on diseases like psoriasis or acute promyelocytic leukemia [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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